molecular formula C12H7ClN4O B15045265 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine

Cat. No.: B15045265
M. Wt: 258.66 g/mol
InChI Key: RDIVRBIICQRLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of oxadiazole are known to inhibit specific enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is unique due to its combination of pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN4O/c13-10-9(2-1-5-15-10)12-16-11(17-18-12)8-3-6-14-7-4-8/h1-7H

InChI Key

RDIVRBIICQRLGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.